molecular formula C15H23ClN2O4 B4406856 1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride

1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride

Cat. No.: B4406856
M. Wt: 330.81 g/mol
InChI Key: RZZMVMDNSYCEQY-UHFFFAOYSA-N
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Description

1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride is an organic compound that features a piperidine ring substituted with a 3-nitrophenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride typically involves a multi-step process. One common route includes the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitrophenol.

    Etherification: 3-nitrophenol is then reacted with ethylene oxide to form 2-(3-nitrophenoxy)ethanol.

    Etherification: The 2-(3-nitrophenoxy)ethanol is further reacted with another equivalent of ethylene oxide to form 2-[2-(3-nitrophenoxy)ethoxy]ethanol.

    Substitution: The final step involves the reaction of 2-[2-(3-nitrophenoxy)ethoxy]ethanol with piperidine in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

    Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: 1-{2-[2-(3-aminophenoxy)ethoxy]ethyl}piperidine.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring.

    Hydrolysis: 3-nitrophenol and corresponding alcohols.

Scientific Research Applications

1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[2-(4-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride: Similar structure but with the nitro group at the 4-position.

    1-{2-[2-(3-aminophenoxy)ethoxy]ethyl}piperidine hydrochloride: The nitro group is reduced to an amino group.

    1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride: The nitro group is replaced with a methoxy group.

Uniqueness

1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride is unique due to the presence of the nitro group at the 3-position, which can undergo specific chemical transformations and interactions. This structural feature can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c18-17(19)14-5-4-6-15(13-14)21-12-11-20-10-9-16-7-2-1-3-8-16;/h4-6,13H,1-3,7-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMVMDNSYCEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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